Methyl 2,2,3,3-tetrafluoropropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,2,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O2/c1-10-3(9)4(7,8)2(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZYOEZOPLDMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463267 | |

| Record name | Methyl 2,2,3,3-tetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1893-38-5 | |

| Record name | Methyl 2,2,3,3-tetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,3,3-tetrafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2,2,3,3-tetrafluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

Methyl 2,2,3,3-tetrafluoropropionate is a partially fluorinated ester. The presence of four fluorine atoms on the propionate backbone significantly influences its physical and chemical behavior, imparting properties such as increased thermal stability and altered polarity compared to its non-fluorinated analogs.

-

IUPAC Name: methyl 2,2,3,3-tetrafluoropropanoate

-

CAS Number: 1893-38-5

-

Molecular Formula: C₄H₄F₄O₂[1]

-

Molecular Weight: 160.07 g/mol [1]

-

Synonyms: Methyl 2,2,3,3-tetrafluoropropanoate, 2,2,3,3-Tetrafluoropropanoic acid methyl ester, alpha,alpha,beta,beta-Tetrafluoropropionic acid methyl ester[1][2]

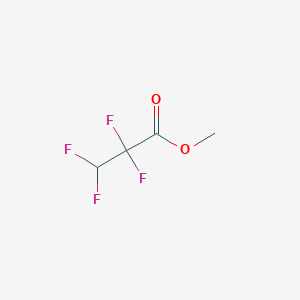

The structural formula of this compound is presented below:

Caption: 2D Chemical Structure of this compound.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for designing experimental setups, purification processes, and for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| Boiling Point | 88 - 94 °C at 760 mmHg | [3] |

| Density | 1.3819 g/mL at 24 °C | [1] |

| Refractive Index | 1.3195 at 24 °C | [1] |

| Flash Point | 8.1 °C | [3] |

| Solubility | Sparingly soluble in water (16 g/L at 25 °C, calculated) | [2] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds.

The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl protons (-OCH₃). The chemical shift of this peak would be influenced by the neighboring electron-withdrawing tetrafluoropropyl group.

Fluorine-19 NMR is highly sensitive and provides detailed information about the electronic environment of the fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent CF₂ groups. The coupling between these fluorine nuclei would result in a complex splitting pattern.

A detailed protocol for acquiring high-quality NMR spectra of fluorinated compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹H and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to confirm the proton ratios.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F spectrum. Due to the large chemical shift range of ¹⁹F, ensure the spectral width is set appropriately.

-

Proton decoupling may be applied to simplify the spectrum and enhance sensitivity.

-

Caption: Experimental workflow for NMR analysis of fluorinated compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester and the carbon-fluorine bonds.

-

C=O Stretch: A strong absorption band is expected in the region of 1750-1735 cm⁻¹.

-

C-F Stretch: Strong absorption bands are anticipated in the region of 1300-1100 cm⁻¹.

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester group are expected around 1250-1000 cm⁻¹.

Thermal Stability and Decomposition

Safety and Handling

Based on the Safety Data Sheet for this compound (CAS 1893-38-5), this compound is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Methodologies for Physical Property Determination

Accurate determination of physical properties is crucial for the reliable application of any chemical compound. Standard experimental procedures are outlined below.

Boiling Point Determination

The boiling point can be determined using various methods, including simple distillation or the Thiele tube method. The choice of method often depends on the amount of sample available.

Density Measurement

The density of a liquid can be accurately measured using a pycnometer or a digital density meter. The temperature at which the measurement is taken should always be recorded as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity. It can be determined using a refractometer, such as an Abbé refractometer.

Caption: Flowchart of experimental procedures for physical property determination.

Conclusion

This compound is a fluorinated ester with distinct physical properties that make it a valuable compound in scientific research and development. This guide has provided a detailed overview of its chemical identity, core physical properties, spectroscopic characteristics, thermal stability, and safety considerations. The provided experimental protocols offer a framework for the accurate determination of its physical constants. As with any chemical, it is imperative to consult the Safety Data Sheet before use and to handle it with appropriate care in a laboratory setting.

References

- Molecules PDF - Matrix Fine Chemicals. (n.d.).

- Methyl heptafluorobutyrate - Chem-Impex. (n.d.).

- CAS#:382-93-4 | 2,3,3,3-Tetrafluoropropionic acid methyl ester | Chemsrc. (2025, August 25).

- Methyl2,3,3,3-tetrafluoropropionate(CAS# 382-93-4) - angenechemical.com. (n.d.).

- 356-24-1 | Methyl 2,2,3,3,4,4,4-heptafluorobutanoate - AiFChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- methyl 2,2,3,3-tetrafluoropropanoate | 1893-38-5,Purity97%_. (n.d.).

- Exploring Methyl Heptafluorobutyrate: Properties and Applications. (n.d.).

- Methyl 2,2,3,3,4,4,4-heptafluorobutanoate - PubChem. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).

- SAFETY DATA SHEET - Matrix Scientific. (2023, June 30).

- This compound - Synquest Labs. (n.d.).

- 356-24-1 | Methyl heptafluorobutyrate - Alachem Co., Ltd. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- This compound | 1893-38-5 - Sigma-Aldrich. (n.d.).

- Chemical Properties of Butanoic acid, heptafluoro-, methyl ester (CAS 356-24-1) - Cheméo. (n.d.).

- 356-24-1 | Methyl heptafluorobutyrate - Alachem Co., Ltd. (n.d.).

- Methyl 2,3,3,3-tetrafluoropropionate | CAS 382-93-4 | SCBT. (n.d.).

- METHYL HEPTAFLUOROBUTYRATE | 356-24-1 - ChemicalBook. (2025, July 16).

- METHYL 2,3,3,3-TETRAFLUOROPROPIONATE | 382-93-4 - ChemicalBook. (2023, May 4).

- CAS RN 356-24-1 - Fisher Scientific. (n.d.).

- Methyl perfluorobutanoate - CymitQuimica. (2023, July 6).

- 382-93-4 | Methyl 2,3,3,3-tetrafluoropropionate - Alachem Co., Ltd. (n.d.).

- methyl 2,3,3,3-tetrafluoropropanoate - 382-93-4, C4H4F4O2, density ... (n.d.).

- methyl 2,2,3,3-tetrafluoropropanoate | CAS#:1893-38-5 | Chemsrc. (n.d.).

- Methyl Heptafluorobutyrate 356-24-1 | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).

- 1893-38-5 | this compound - Alachem Co., Ltd. (n.d.).

- This compound | 1893-38-5 - Benchchem. (n.d.).

- METHYL 2,3,3,3-TETRAFLUOROPROPIONATE | CAS: 382-93-4 ... (n.d.).

- 2,2,3,3-Tetrafluoropropanoic acid methyl ester [CAS# 1893-38-5] - chemBlink. (n.d.).

- 1893-38-5|this compound|BLD Pharm. (n.d.).

- Methyl 2,3,3,3-tetrafluoropropionate | 382-93-4 - Manchester Organics. (n.d.).

- Methyl Heptafluorobutyrate, min 97%, 100 grams - CP Lab Safety. (n.d.).

- _search_Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). (n.d.).

- Methyl perfluorobutanoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

- Methyl Heptafluorobutyrate - ChemBK. (2024, April 9).

- Summary of Physical/Chemical and Environmental Parameters for PFAS : Subject to Interim Special Order by Consent No. 20-086-CWP/ - EPA. (2021, January 15).

Sources

An In-Depth Technical Guide to Methyl 2,2,3,3-tetrafluoropropionate: Structure, Bonding, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2,3,3-tetrafluoropropionate (CAS No. 1893-38-5) is a fluorinated ester of significant interest in advanced chemical synthesis and material science. Its unique molecular architecture, characterized by a tetrafluorinated ethyl group attached to a methyl ester moiety, imparts a distinct combination of physicochemical properties. This guide provides a comprehensive analysis of the chemical structure and bonding of this compound, alongside a detailed exploration of its synthesis, reactivity, and key applications. By integrating theoretical principles with practical methodologies, this document serves as a critical resource for researchers leveraging fluorinated compounds in the development of novel materials and therapeutic agents.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. This compound, with the molecular formula C₄H₄F₄O₂, is a valuable building block in this domain.[1] The presence of the CHF₂CF₂- group offers a unique electronic signature and steric profile, making it a versatile intermediate for the synthesis of more complex fluorinated molecules. This guide will delve into the fundamental aspects of this compound, providing the in-depth technical knowledge required for its effective utilization in research and development.

Molecular Structure and Bonding

The chemical structure of this compound is defined by a propionate backbone with fluorine atoms substituting all four hydrogens on the second and third carbon atoms.

Structural Representation

The structure of this compound can be visualized as follows:

Caption: 2D structure of this compound.

Bonding Analysis

The bonding in this compound is characterized by a combination of covalent sigma (σ) and pi (π) bonds.

-

C-F Bonds: The carbon-fluorine bonds are highly polarized due to the large electronegativity difference between carbon and fluorine. This results in strong, short bonds with significant ionic character. The high bond energy of C-F bonds contributes to the thermal and chemical stability of the molecule.

-

Ester Group (-COOCH₃): The ester functional group features a planar geometry due to the sp² hybridization of the carbonyl carbon. The C=O double bond is a site of electrophilicity, while the lone pairs on the oxygen atoms can act as hydrogen bond acceptors.

-

Inductive Effects: The four electron-withdrawing fluorine atoms exert a strong negative inductive effect (-I effect) along the carbon chain. This effect significantly influences the reactivity of the molecule, particularly at the carbonyl carbon and the α-carbon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1893-38-5 | [1][2][3] |

| Molecular Formula | C₄H₄F₄O₂ | [1] |

| Molecular Weight | 160.07 g/mol | [1] |

| Boiling Point | 88 °C at 760 mmHg | [1] |

| Density | 1.331 g/cm³ | [1] |

| Flash Point | 8.1 °C | [1] |

| Refractive Index | 1.306 | [1] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the esterification of 2,2,3,3-tetrafluoropropionic acid with methanol.[4] A more detailed industrial synthesis process starts from tetrafluoroethylene (TFE).

Synthesis from Tetrafluoroethylene

A patented method describes a two-step process for the preparation of this compound.[4]

Step 1: Formation of Sodium 2,2,3,3-tetrafluoropropionate

Tetrafluoroethylene is reacted with a cyanide salt (e.g., sodium cyanide) and water in the presence of an alcohol.[4]

Step 2: Esterification

The resulting 2,2,3,3-tetrafluoropropionate salt is then acidified in the presence of methanol to yield the methyl ester.[4] The product can be isolated by distillation.[4]

Caption: Synthesis pathway for this compound.

Experimental Protocol: Esterification of 2,2,3,3-Tetrafluoropropionic Acid

This is a generalized protocol based on standard esterification procedures and information from related syntheses. Researchers should optimize conditions based on their specific equipment and safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2,3,3-tetrafluoropropionic acid.

-

Addition of Reagents: Add an excess of methanol to the flask, followed by a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and filter. Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two main signals:

-

-OCH₃ group: A singlet for the three equivalent protons of the methyl ester group, expected to appear around 3.8 ppm.

-

CHF₂- group: A triplet of triplets for the single proton on the terminal carbon, due to coupling with the two adjacent fluorine atoms and the two geminal fluorine atoms. This signal is expected to be significantly downfield due to the strong deshielding effect of the fluorine atoms.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show four distinct signals:

-

-OCH₃ carbon: A singlet for the methyl carbon of the ester group.

-

C=O carbon: A signal for the carbonyl carbon of the ester group.

-

-CF₂- carbon: A triplet due to coupling with the two attached fluorine atoms.

-

CHF₂- carbon: A triplet due to coupling with the two attached fluorine atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands:

-

C=O stretch: A strong absorption band around 1740-1760 cm⁻¹, characteristic of an ester carbonyl group.

-

C-F stretch: Strong, multiple absorption bands in the region of 1100-1300 cm⁻¹.

-

C-H stretch: Absorption bands around 2950-3000 cm⁻¹ for the methyl group and the C-H bond in the CHF₂ group.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) at m/z 160. Key fragmentation patterns may include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 129, and cleavage of the C-C bond adjacent to the carbonyl group.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily used as a source of the tetrafluoropropionyl moiety.

Chemical Reactivity

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2,2,3,3-tetrafluoropropionic acid.

-

Transesterification: It can undergo transesterification with other alcohols in the presence of a catalyst.

-

Nucleophilic Acyl Substitution: The carbonyl carbon is susceptible to attack by nucleophiles, allowing for the formation of amides, other esters, and related derivatives.

-

Reduction: The ester can be reduced to the corresponding alcohol, 2,2,3,3-tetrafluoropropan-1-ol, using strong reducing agents like lithium aluminum hydride.

Applications in Synthesis

-

Pharmaceutical Intermediates: Fluorinated building blocks are crucial in drug discovery. While specific applications of this compound in marketed drugs are not widely documented, its structural motif is of interest for creating novel bioactive molecules.

-

Agrochemicals: The introduction of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides.

-

Material Science: This compound can be used in the synthesis of fluorinated polymers and materials with desirable properties such as low surface energy, high thermal stability, and chemical resistance.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor.[6] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with a unique combination of properties conferred by its tetrafluorinated alkyl chain and ester functionality. This guide has provided a detailed overview of its chemical structure, bonding, physicochemical properties, synthesis, and reactivity. While the full scope of its applications is still being explored, its utility as an intermediate in the synthesis of advanced materials and potentially bioactive compounds is clear. Further research into its reactivity and the development of novel applications will undoubtedly continue to expand its importance in the field of fluorine chemistry.

References

-

PubChem. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters.

- Google Patents. (n.d.). US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.

-

Chemsrc. (n.d.). methyl 2,2,3,3-tetrafluoropropanoate | CAS#:1893-38-5. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 1893-38-5 | this compound. Retrieved from [Link]

Sources

- 1. methyl 2,2,3,3-tetrafluoropropanoate | CAS#:1893-38-5 | Chemsrc [chemsrc.com]

- 2. Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate | C9H3F13O4 | CID 94610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1893-38-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Methyl 2,2,3,3-tetrafluoropropionate (CAS 1893-38-5): A Versatile Fluorinated Building Block for Chemical Innovation

This guide provides a comprehensive technical overview of Methyl 2,2,3,3-tetrafluoropropionate, a fluorinated ester with significant potential in the fields of pharmaceutical and agrochemical research. We will delve into its synthesis, reactivity, and prospective applications, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the practical utility of this compound as a versatile building block, underpinned by an understanding of the profound impact of fluorine in molecular design.

Introduction: The Strategic Advantage of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[2] Consequently, approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom.[1]

This compound (CAS 1893-38-5) is a valuable, though not widely documented, member of the family of fluorinated building blocks. Its tetrafluorinated ethyl moiety offers a unique structural motif for researchers looking to leverage the benefits of fluorine in their synthetic targets.

It is crucial to distinguish this compound from its isomer, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7). The presence of a methoxy group in the latter significantly alters its chemical properties and potential applications. This guide will focus exclusively on the former.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical properties and safe handling procedures is paramount for its effective use in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1893-38-5 | N/A |

| Molecular Formula | C4H4F4O2 | [3] |

| Molecular Weight | 160.07 g/mol | [4] |

| Boiling Point | 88 °C at 760 mmHg | [3] |

| Density | 1.331 g/cm³ | [3] |

| Flash Point | 8.1 °C | [3] |

| Refractive Index | 1.306 | [3] |

| LogP | 1.05980 | [3] |

| Azeotrope with Methanol | Boils at 63.0–64.5 °C (46-48% ester by weight) | [5] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[3] It is also a potential skin and eye irritant. Always consult the Safety Data Sheet (SDS) before handling this compound.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of tetrafluoroethylene (TFE) with a cyanide salt in the presence of water and an alcohol, followed by acidification and esterification.[5] This process is outlined in U.S. Patent 5,336,801.[5]

Synthetic Pathway Overview

Caption: Overview of the synthesis of this compound.

Detailed Experimental Protocol (Adapted from U.S. Patent 5,336,801[5])

Disclaimer: This protocol is for informational purposes only and should be carried out by a qualified chemist in a suitable laboratory setting.

Step 1: Formation of Sodium 2,2,3,3-tetrafluoropropionate

-

Charge a suitable autoclave with sodium cyanide, water, and methanol.

-

Stir the mixture and heat to the desired reaction temperature (typically 40-100 °C).

-

Introduce tetrafluoroethylene (TFE) gas into the autoclave, maintaining the reaction pressure (typically 50-300 psi).

-

Continue stirring at the reaction temperature for a sufficient duration after TFE addition is complete to ensure full conversion.

-

Cool the reactor and vent any unreacted TFE. The resulting mixture contains sodium 2,2,3,3-tetrafluoropropionate.

Step 2: Esterification to this compound

-

Transfer the reaction mixture from Step 1 to a suitable reaction vessel.

-

If necessary, remove any ammonia that may have formed.

-

Acidify the mixture by adding a mineral acid (e.g., sulfuric acid) in the presence of methanol.

-

Isolate the product, this compound, by distillation. The product may be isolated as an azeotrope with methanol.

Causality in Experimental Choices:

-

Use of an alcohol as a solvent: The patent highlights that the presence of an alcohol in the initial reaction results in higher yields compared to reactions without it.[5]

-

Pressure and Temperature Control: These parameters are critical for controlling the reaction rate and ensuring the safe handling of gaseous TFE.

-

Acidification and Esterification in one pot: This approach improves process efficiency by converting the salt directly to the desired ester.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its ester functional group, which is influenced by the strongly electron- withdrawing tetrafluoroethyl moiety.

Hydrolysis

The ester can be hydrolyzed under basic conditions to yield the corresponding carboxylate salt.[5]

Caption: Hydrolysis of this compound.

This hydrolysis is a key step in the patented process for producing 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc) via Kolbe electrolysis of the resulting salt.[5]

Potential Reactions and Transformations

While specific examples in the literature are scarce, the structure of this compound suggests several potential transformations of interest to synthetic chemists:

-

Amidation: Reaction with amines to form the corresponding amides. The electron-withdrawing nature of the fluorinated chain may facilitate this reaction.

-

Reduction: Reduction of the ester to the corresponding alcohol, 2,2,3,3-tetrafluoro-1-propanol.

-

Transesterification: Reaction with other alcohols under acidic or basic catalysis to form different esters.

The tetrafluoroethyl group is generally stable under many reaction conditions, making this compound a suitable building block for introducing this moiety into more complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

While there are no marketed drugs that explicitly contain the this compound-derived moiety, the principles of medicinal chemistry suggest numerous potential applications for this building block.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a cornerstone of drug design.[6] Fluorinated groups are often used as bioisosteres for hydrogen atoms, hydroxyl groups, or even carbonyl groups.[7] The 1,1,2,2-tetrafluoroethyl (CF₂CF₂H) group can be considered a structural mimic of other small alkyl or functionalized alkyl groups.[8]

Potential Bioisosteric Replacements:

-

Replacement of a Hydrocarbon Chain: The tetrafluoroethyl group can replace a propyl or isopropyl group, altering the lipophilicity and metabolic stability of the parent molecule.

-

Modification of Existing Drugs: Introducing the tetrafluoroethyl moiety into a known drug scaffold can lead to improved pharmacokinetic or pharmacodynamic properties.

The strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.[9]

Impact on Physicochemical Properties

-

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[10]

-

pKa Modulation: The strongly electron-withdrawing nature of the tetrafluoroethyl group can significantly lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-receptor interactions.[11]

Caption: Logic flow for the use of fluorinated building blocks in drug discovery.

Spectroscopic Characterization (Predicted)

¹H NMR

-

-OCH₃: A singlet at approximately 3.8 ppm.

-

-CHF₂: A triplet of triplets at a higher chemical shift, likely in the range of 5.8-6.5 ppm, due to coupling with the adjacent -CF₂- group and the geminal fluorine atoms.

¹³C NMR

-

-OCH₃: A signal around 53 ppm.

-

C=O: A signal in the ester carbonyl region, around 160-170 ppm.

-

-CF₂-: A triplet due to one-bond coupling with the two fluorine atoms.

-

-CHF₂: A triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR

-

-CF₂-: A multiplet, likely a doublet of triplets, due to coupling with the adjacent -CHF₂ group.

-

-CHF₂: A multiplet, likely a doublet of triplets, due to coupling with the adjacent -CF₂- group and the proton.

IR Spectroscopy

-

C=O stretch: A strong absorption band around 1750-1770 cm⁻¹, characteristic of an ester carbonyl. The electron-withdrawing fluorine atoms would shift this to a higher frequency than a typical alkyl ester.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-H stretch: Bands around 2950-3000 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 160.

-

Fragmentation: Expect to see loss of the methoxy group (-OCH₃, m/z = 31), loss of the carbomethoxy group (-COOCH₃, m/z = 59), and other fragments characteristic of fluorinated compounds.

Conclusion

This compound represents a valuable, albeit underutilized, building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its tetrafluorinated structure offers a unique tool for modulating molecular properties through bioisosteric replacement and other medicinal chemistry strategies. While a lack of extensive literature and spectroscopic data presents a challenge, the fundamental principles of its synthesis and reactivity, coupled with the well-established benefits of fluorination in drug design, highlight its potential for future innovation. It is our hope that this guide will serve as a valuable resource for scientists looking to explore the utility of this and other small fluorinated building blocks in their research endeavors.

References

Sources

- 1. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 2. pharmtech.com [pharmtech.com]

- 3. methyl 2,2,3,3-tetrafluoropropanoate | CAS#:1893-38-5 | Chemsrc [chemsrc.com]

- 4. 1893-38-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents [patents.google.com]

- 6. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of Methyl 2,2,3,3-tetrafluoropropionate

Introduction

Methyl 2,2,3,3-tetrafluoropropionate is a fluorinated organic compound of significant interest to the pharmaceutical and materials science industries. Its unique physicochemical properties, imparted by the tetrafluorinated ethyl backbone, make it a valuable building block in the synthesis of complex molecules and specialty polymers. The presence of fluorine atoms can enhance metabolic stability, thermal resistance, and chemical inertness in the final products. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights and actionable protocols for researchers and drug development professionals.

Core Synthesis Strategies

The synthesis of this compound can be broadly approached via two primary strategies:

-

Construction from Tetrafluoroethylene (TFE): This bottom-up approach utilizes the readily available industrial gas, tetrafluoroethylene, as the foundational building block. The core of this strategy involves the introduction of a carboxylate functionality and subsequent esterification.

-

Functional Group Interconversion from Precursors: This strategy leverages existing fluorinated molecules and modifies their functional groups to arrive at the target ester. A common approach involves the hydrolysis of an amide precursor followed by esterification.

This guide will delve into the specifics of each of these pathways, providing both the theoretical underpinnings and practical, step-by-step protocols.

Pathway 1: Synthesis from Tetrafluoroethylene

This pathway represents a robust and scalable method for the preparation of this compound, starting from the C2 building block, tetrafluoroethylene. The overall transformation involves the reaction of TFE with a cyanide salt in the presence of an alcohol, followed by acidification to yield the desired ester.

Causality Behind Experimental Choices

The use of an alcohol in the initial reaction of tetrafluoroethylene with a cyanide salt is crucial as it leads to higher yields.[1] The alcohol acts as a desirable medium for the reaction and for any subsequent electrolysis if the intermediate salt is used for other purposes.[1] The choice of a strong mineral acid, such as sulfuric acid, is essential for the efficient conversion of the intermediate propionate salt to the final ester.[1]

Experimental Protocol

The following protocol is a synthesis of the method described in U.S. Patent 5,336,801 A.[1]

Step 1: Formation of Sodium 2,2,3,3-tetrafluoropropionate

-

Charge a stirred autoclave with a solution of sodium cyanide (2.0 mol) in methanol (325 mL) and water (175 mL).

-

Heat the mixture to approximately 80-90°C.

-

Introduce excess tetrafluoroethylene into the autoclave.

-

Maintain the reaction until analysis (e.g., by 19F NMR) indicates the formation of HCF2CF2CO2Na.

Step 2: Esterification to this compound

-

Combine the crude product mixture from Step 1 with 300 mL of water and distill until the head temperature reaches 95°C to remove volatile impurities.

-

Cool the residual aqueous solution.

-

Carefully add a stoichiometric amount of a strong mineral acid, such as 96.5% H2SO4 (1.05 mol), to the cooled solution.

-

The acidification is performed in the presence of methanol to facilitate in-situ esterification.

-

Isolate the resulting this compound by distillation. The product may be isolated as an azeotrope with methanol.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | Tetrafluoroethylene, Sodium Cyanide, Methanol, Water, Sulfuric Acid | [1] |

| Reaction Temperature | 80-90°C (Salt Formation) | [1] |

| Product | This compound | [1] |

| Boiling Point of Azeotrope (with Methanol) | ~63.0-64.5°C | [1] |

| Azeotrope Composition | ~46-48% this compound, ~52-54% Methanol | [1] |

Process Visualization

Caption: Synthesis of this compound from TFE.

Pathway 2: Hydrolysis and Esterification of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide

This pathway offers a "one-kettle" approach, starting from an N,N-disubstituted-2,3,3,3-tetrafluoropropionamide. This method is advantageous as it combines the hydrolysis of the amide and the esterification of the resulting carboxylic acid into a single process, simplifying the workflow.

Causality Behind Experimental Choices

The use of a strong acid, such as hydrochloric or sulfuric acid, serves as a catalyst for both the hydrolysis of the amide and the subsequent esterification with an alcohol.[2] The reaction temperature is elevated to drive both reactions to completion in a reasonable timeframe. The choice of alcohol directly determines the resulting ester; in this case, methanol is used to produce the methyl ester.

Experimental Protocol

The following protocol is based on the methodology described in Chinese Patent CN106278887A.[2]

One-Kettle Hydrolysis and Esterification:

-

In a reaction flask, combine water (300 mL), methanol (500 mL), and N,N-diethyl-2,3,3,3-tetrafluoropropionamide (900g, 4.47 mol).

-

Slowly add 37% hydrochloric acid (1000 mL) to the mixture.

-

Heat the reaction mixture to 130°C and maintain reflux for 10 hours.

-

After the reaction is complete, perform atmospheric distillation and collect the fraction boiling at approximately 100°C. This fraction contains the desired this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | N,N-diethyl-2,3,3,3-tetrafluoropropionamide | [2] |

| Reagents | Water, Methanol, Hydrochloric Acid | [2] |

| Reaction Temperature | 130°C (Reflux) | [2] |

| Reaction Time | 10 hours | [2] |

| Product | This compound | [2] |

| Reported Yield | 93% | [2] |

| Reported Purity | 98% | [2] |

Process Visualizationdot

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2,2,3,3-tetrafluoropropionate

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of Methyl 2,2,3,3-tetrafluoropropionate (CAS 1893-38-5). In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a theoretical spectroscopic profile of the molecule. This approach not only provides a benchmark for future experimental work but also serves as a practical tutorial on spectral interpretation for polyfluorinated organic compounds.

Introduction: The Imperative for Spectroscopic Verification

This compound is a fluorinated ester with the chemical formula C₄H₄F₄O₂ and a molecular weight of 160.07 g/mol .[1] The presence of a highly fluorinated alkyl chain connected to an ester functional group suggests its potential utility as a building block in the synthesis of pharmaceuticals, agrochemicals, or advanced materials where fluorine's unique properties—such as increased metabolic stability and lipophilicity—are desirable.

Before any novel compound can be advanced in a research or development pipeline, its structural identity and purity must be unequivocally confirmed. Spectroscopic methods are the cornerstone of this characterization process. This guide provides a detailed, theory-grounded prediction of the data researchers should expect to obtain from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and electron ionization mass spectrometry (EI-MS).

The structure of this compound is as follows:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For a fluorinated compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is not just beneficial, but essential for complete characterization. The ¹⁹F nucleus, with 100% natural abundance and high sensitivity, provides a unique and highly informative spectral window.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide a direct view of the non-fluorinated parts of the molecule.

Methodology Insight: A standard ¹H NMR experiment is performed by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), which contains a trace amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data:

| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H on C³ | ~6.0 - 6.5 | Triplet of Triplets (tt) | JH-F(gem) ≈ 50-55 Hz, JH-F(vic) ≈ 5-10 Hz | 1H | -CF₂-CH F₂ |

| H₃ on C⁴ | ~3.9 | Singlet (s) | N/A | 3H | -O-CH₃ |

Interpretation:

-

-O-CH₃ (C⁴): The methyl ester protons are in a predictable environment, deshielded by the adjacent oxygen atom, leading to a chemical shift around 3.9 ppm. With no adjacent protons, this signal will appear as a sharp singlet.

-

-CHF₂ (C³): This single proton is in a dense electronic environment, flanked by two geminal and two vicinal fluorine atoms. The strong electron-withdrawing effect of these four fluorines will cause a significant downfield shift, predicted to be in the 6.0-6.5 ppm region. The signal will be split into a triplet by the two geminal fluorine atoms on C³ and further split into a triplet by the two vicinal fluorine atoms on C². This results in a complex but highly informative "triplet of triplets" pattern.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets (unless C-F coupling is considered).

Methodology Insight: A standard proton-decoupled ¹³C NMR experiment is run. The large chemical shift range allows for easy identification of carbons in different electronic environments, such as carbonyl and fluorinated carbons.[3]

Predicted ¹³C NMR Data:

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| C¹ | ~160 - 165 | Triplet (t) | ²JC-F ≈ 25-35 Hz | C =O |

| C² | ~110 - 120 | Triplet (t) of Triplets (t) | ¹JC-F ≈ 240-280 Hz, ²JC-F ≈ 20-30 Hz | -C F₂-CHF₂ |

| C³ | ~105 - 115 | Triplet (t) of Triplets (t) | ¹JC-F ≈ 240-280 Hz, ²JC-F ≈ 20-30 Hz | -CF₂-C HF₂ |

| C⁴ | ~54 | Quartet (q) (if coupled to H) / Singlet (s) | N/A | -O-C H₃ |

Interpretation:

-

-O-CH₃ (C⁴): The methyl carbon appears in the typical range for an ester methyl group, around 54 ppm.

-

C=O (C¹): The carbonyl carbon is significantly deshielded and will appear far downfield, characteristic of an ester carbonyl. It is expected to be split into a triplet by the two fluorine atoms on C².

-

-CF₂- (C²) and -CHF₂ (C³): These carbons are directly attached to fluorine atoms, which results in two key effects: a downfield chemical shift and large one-bond C-F coupling constants (¹JC-F).[4] Both signals are expected to be complex multiplets. For C², the signal will be a triplet due to the two directly attached fluorines, with each peak of the triplet further split into a triplet by the two fluorines on C³. A similar complex pattern is expected for C³.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is arguably the most critical technique for confirming the structure of this molecule. Its high sensitivity and wide chemical shift range provide excellent signal dispersion.[5]

Methodology Insight: ¹⁹F NMR spectra are typically referenced to an external standard, such as CFCl₃ (0.00 ppm). The chemical shifts are highly sensitive to the electronic environment.[6]

Predicted ¹⁹F NMR Data:

| Labeled Fluorines | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| F on C² | ~ -110 to -120 | Triplet (t) | ³JF-F ≈ 5-15 Hz | 2F | -CF₂ -CHF₂ |

| F on C³ | ~ -130 to -140 | Doublet of Triplets (dt) | ²JF-H ≈ 50-55 Hz, ³JF-F ≈ 5-15 Hz | 2F | -CF₂-CHF₂ |

Interpretation:

-

-F₂C- (C²): These two equivalent fluorine atoms are expected to appear as a triplet due to coupling with the two equivalent fluorine atoms on the adjacent C³ carbon (³JF-F).

-

-HCF₂ (C³): These two equivalent fluorine atoms will have a more complex signal. They will be split into a doublet by the single geminal proton (²JF-H), and each peak of that doublet will be further split into a triplet by the two vicinal fluorine atoms on C² (³JF-F), resulting in a doublet of triplets.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Methodology Insight: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration Type | Functional Group Assignment |

| ~2960 | Medium | C-H Stretch | Ester methyl group (-OCH₃) |

| ~1760 - 1780 | Strong, Sharp | C=O Stretch | Ester carbonyl |

| ~1440 | Medium | C-H Bend | Ester methyl group (-OCH₃) |

| ~1100 - 1300 | Very Strong | C-F Stretch | Fluoroalkane |

| ~1050 - 1250 | Strong | C-O Stretch | Ester linkage |

Interpretation: The IR spectrum will be dominated by a few key features:

-

C=O Stretch: The most prominent peak will be the strong, sharp absorption of the ester carbonyl group. Due to the strong electron-withdrawing effect of the adjacent -CF₂- group, this peak is expected to be shifted to a higher wavenumber (1760-1780 cm⁻¹) compared to a typical saturated ester (1735-1750 cm⁻¹).[7]

-

C-F Stretches: A very strong and broad absorption band is expected in the 1100-1300 cm⁻¹ region, which is characteristic of C-F stretching vibrations. This is often the most intense feature in the spectra of fluorinated compounds.

-

C-O Stretches: Strong bands corresponding to the C-O stretching of the ester group will be present between 1050 and 1250 cm⁻¹.[8]

-

C-H Stretches: A medium intensity band for the C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): The Molecular Blueprint and its Fragments

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts like a structural fingerprint.

Methodology Insight: In EI-MS, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV). This process removes an electron to form a molecular ion (M⁺•) and imparts excess energy, causing the ion to fragment in predictable ways.[9]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum Data:

| m/z | Predicted Relative Intensity | Ion Structure | Fragmentation Pathway |

| 160 | Low to Medium | [CHF₂CF₂COOCH₃]⁺• | Molecular Ion (M⁺•) |

| 129 | Medium to High | [CHF₂CF₂CO]⁺ | Loss of methoxy radical (•OCH₃) |

| 101 | High | [CHF₂CF₂]⁺ | Loss of carbomethoxy radical (•COOCH₃) |

| 59 | Medium | [COOCH₃]⁺ | α-cleavage at the C-C bond adjacent to the carbonyl |

Interpretation:

-

Molecular Ion (m/z 160): The peak corresponding to the intact molecular ion should be observable.

-

Loss of •OCH₃ (m/z 129): Cleavage of the ester C-O single bond is a common fragmentation pathway, leading to the loss of a methoxy radical (31 mass units) and the formation of a stable acylium ion.

-

Loss of •COOCH₃ (m/z 101): Alpha-cleavage of the C-C bond between the carbonyl carbon and the fluorinated chain is highly probable. This results in the loss of the carbomethoxy radical (59 mass units) and the formation of the [CHF₂CF₂]⁺ cation. This is expected to be a very prominent peak.

-

[COOCH₃]⁺ (m/z 59): The other product of the alpha-cleavage, the [COOCH₃]⁺ ion, should also be observed.

Conclusion

This guide presents a comprehensive, theory-based prediction of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of this compound. By understanding these predicted spectroscopic signatures, researchers can more efficiently and confidently verify the structure and purity of this compound upon its synthesis or acquisition. The principles and interpretation strategies outlined herein serve as a robust framework for the characterization of a wide range of fluorinated organic molecules, underscoring the predictive power of modern spectroscopic techniques.

References

- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from Oxford Instruments Magnetic Resonance website.

- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia.

- University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from Department of Chemistry and Biochemistry website.

-

Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

- Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.

- UC Davis. (n.d.). Interpretation of mass spectra.

- LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- Cobblestone, S., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from NMR Facility, UCSB Chemistry and Biochemistry.

- Noack, J., et al. (2019). 13C NMR spectra of (a) [BMMIM][NTf2], (b) [BMIM][NTf2], (c) [EMMIM][NTf2], and (d) [EMIM][NTf2].

Sources

- 1. 1893-38-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. colorado.edu [colorado.edu]

- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 8. scienceready.com.au [scienceready.com.au]

- 9. uni-saarland.de [uni-saarland.de]

Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 2,2,3,3-tetrafluoropropionate

An In-depth Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, fluorinated organic compounds are indispensable building blocks. Their unique electronic properties impart enhanced stability, lipophilicity, and metabolic resistance to novel molecules. Among these, Methyl 2,2,3,3-tetrafluoropropionate (CAS No. 1893-38-5) has emerged as a valuable ester in specialized synthesis. However, its utility is intrinsically linked to a comprehensive understanding of its hazard profile. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, scientifically-grounded perspective on its safe handling, storage, and emergency management, ensuring that its potential can be harnessed without compromising laboratory safety.

The Chemical Personality: Understanding Inherent Risks

This compound is a flammable liquid that also poses significant irritant hazards. A foundational understanding of its properties is crucial for anticipating its behavior and mitigating risks. The Globally Harmonized System (GHS) provides a clear classification of its primary dangers.[1]

Table 1: GHS Hazard Profile of this compound [1]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

The causality behind these classifications is rooted in the molecule's structure. The ester functional group and the volatile nature of this low-molecular-weight compound contribute to its flammability. The presence of four fluorine atoms, while imparting chemical stability in some contexts, does not negate its potential to irritate biological tissues upon contact.

The Hierarchy of Control: A Proactive Approach to Exposure Prevention

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk reduction. The hierarchy of controls is a fundamental principle that prioritizes the most effective measures.

Caption: Fig. 1: The hierarchy of controls prioritizes strategies from most to least effective.

For this compound, elimination and substitution are often impractical as its specific properties are required for the intended chemistry. Therefore, the focus lies heavily on the subsequent three levels:

-

Engineering Controls : The single most effective measure is to handle this chemical exclusively within a certified chemical fume hood. This contains vapors, preventing respiratory exposure, and provides a physical barrier in case of splashes. The fume hood's ventilation system is critical for managing its flammability by keeping vapor concentrations well below the lower explosive limit.

-

Administrative Controls : All personnel must be thoroughly trained on the specific hazards outlined in this guide and the corresponding Standard Operating Procedures (SOPs). Clear signage should demarcate areas where this chemical is stored and used. Never work alone when handling significant quantities.

-

Personal Protective Equipment (PPE) : PPE is the last line of defense. Its selection must be directly informed by the GHS hazards.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles | Protects against splashes that can cause serious eye irritation.[1] |

| Hand Protection | Nitrile gloves | Provides a barrier against skin contact that can cause irritation.[1] Always inspect gloves before use and change them immediately if contaminated. |

| Skin Protection | Flame-resistant lab coat | Protects against splashes and provides a layer of protection in case of a flash fire. |

| Respiratory | Not required with proper fume hood use | If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary. |

Protocols for Safe Practice: From Benchtop to Storage

Adherence to meticulous protocols is non-negotiable. The flammability and irritant nature of this compound demand careful attention during handling and storage.

Handling Protocol

-

Preparation : Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially ignition sources (hot plates, spark-generating equipment).

-

Personal Protective Equipment : Don the required PPE as outlined in Table 2.

-

Dispensing : Ground and bond containers when transferring significant volumes to prevent static electricity buildup, a potential ignition source. Use only non-sparking tools.

-

Heating : If heating is required, use a water bath or a heating mantle with a temperature controller. Never use an open flame.

-

Post-Handling : Tightly close the container immediately after use.[1] Decontaminate the work surface. Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste stream. Wash hands thoroughly.

Storage Protocol

-

Location : Store in a well-ventilated, designated flammables cabinet.[1] The storage area should be cool and dry.

-

Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Container : Keep the container tightly closed to prevent the escape of flammable vapors.[1]

-

Incompatibilities : Segregate from strong oxidizing agents, acids, and bases, as these can trigger vigorous or exothermic reactions.

Emergency Response: A Validating System for Safety

Preparedness is the cornerstone of a trustworthy safety system. In the event of an incident, a clear, logical, and well-rehearsed response is critical.

First-Aid Measures

The immediate response to an exposure is crucial to minimizing harm.

Caption: Fig. 2: Immediate and appropriate first-aid actions following an exposure event.

-

Inhalation : Due to its potential to cause respiratory irritation, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact : As it causes skin irritation, remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Eye Contact : This is a serious exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Fire-Fighting Measures

Given its classification as a flammable liquid, a clear fire response plan is essential.

-

Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam.[1] Carbon dioxide is also effective.

-

Unsuitable Media : Do not use a solid stream of water, as this may spread the flammable liquid.

-

Specific Hazards : The vapor is heavier than air and can travel a considerable distance to an ignition source and flash back. Thermal decomposition may produce hazardous gases, including carbon oxides and hydrogen fluoride. Containers may explode if heated.

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate : Immediately evacuate all non-essential personnel from the area.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Ignition : Remove all sources of ignition.

-

Containment : For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

-

Cleanup : Use non-sparking tools for cleanup.

-

PPE : Responders must wear the appropriate PPE, including respiratory protection if not in a fume hood.

Conclusion: Expertise in Action

This compound is a powerful tool in modern chemistry, but its safe use is predicated on a deep respect for its inherent hazards. By moving beyond simple compliance and embracing a scientific approach to safety—understanding causality, implementing a robust hierarchy of controls, and practicing emergency preparedness—researchers can confidently and responsibly unlock its synthetic potential. This guide serves as a framework for developing that expertise, ensuring that innovation and safety advance hand in hand.

References

Sources

"Methyl 2,2,3,3-tetrafluoropropionate" thermodynamic properties

An In-Depth Technical Guide to the Thermodynamic Properties of Methyl 2,2,3,3-tetrafluoropropionate

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of this compound (MTFP), a fluorinated ester of significant interest in various scientific and industrial applications. While experimental data for MTFP is not extensively published, this document synthesizes available physical properties and outlines the authoritative experimental and computational methodologies used to determine core thermodynamic parameters for fluorinated compounds. By detailing the causality behind these scientific protocols, this guide serves as a critical resource for researchers, chemists, and drug development professionals, enabling accurate process modeling, safety assessments, and material characterization.

Introduction to this compound

This compound (MTFP), identified by CAS Number 1893-38-5, is a fluorinated ester with the molecular formula C₄H₄F₄O₂. The presence of four fluorine atoms on the propionate backbone imparts unique chemical and physical characteristics, including altered polarity, thermal stability, and solvent properties compared to its non-fluorinated counterparts. These attributes make MTFP and similar fluorinated esters valuable as intermediates in organic synthesis, specialty solvents, and components in the development of advanced materials.

Understanding the thermodynamic properties of MTFP is paramount for its practical application. Data such as enthalpy of formation, heat capacity, and vapor pressure are essential for:

-

Reaction Engineering: Designing and optimizing chemical synthesis, including heat management and reactor sizing.

-

Process Safety: Assessing thermal hazards, predicting runaway reaction potential, and defining safe operating limits.

-

Material Science: Understanding phase behavior and stability for the development of new polymers or formulations.

-

Pharmacokinetics: Modeling the behavior of fluorinated drug candidates, where such moieties can influence metabolic stability and binding affinity.

This guide provides a framework for understanding and obtaining these critical thermodynamic parameters.

Physicochemical and Basic Properties

A baseline understanding begins with the fundamental physicochemical properties of MTFP. These values are foundational for both experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 1893-38-5 | [1] |

| Molecular Formula | C₄H₄F₄O₂ | [1] |

| Molecular Weight | 160.07 g/mol | [1] |

| Boiling Point | 93-94 °C (at 760 Torr) | [1] |

| Density | 1.3819 g/cm³ (at 24 °C) | [1] |

| Refractive Index | 1.3195 (at 24 °C, 589.3 nm) | [1] |

Core Thermodynamic Properties: A Methodological Approach

Directly measured, comprehensive thermodynamic data for MTFP is sparse in publicly accessible literature. Therefore, this section focuses on the established methodologies for determining these properties, providing scientists with a robust framework for either experimental measurement or theoretical calculation. The principles discussed are grounded in extensive research on other fluorinated organic compounds.[2][3][4]

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone for calculating the heat of reaction for any process involving the compound.

-

Expert Insight: For highly fluorinated compounds like MTFP, direct combustion calorimetry can be challenging due to the formation of corrosive products like hydrofluoric acid (HF). This necessitates specialized equipment, such as bomb calorimeters constructed from corrosion-resistant alloys, and careful management of the combustion process to ensure complete reaction and accurate product analysis.

-

Computational Approach: Quantum chemical calculations provide a powerful alternative for estimating ΔHf°. High-accuracy methods like G3 or G4 theory, or density functional theory (DFT) with appropriate functionals, can predict enthalpies of formation by calculating the total electronic energy of the molecule. The accuracy of these predictions is validated through isodesmic reactions, where bond types are conserved between reactants and products, leading to significant error cancellation.[4]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a critical parameter for any process involving heat transfer and is essential for dynamic thermal modeling of chemical reactors.

-

Experimental Determination: Differential Scanning Calorimetry (DSC) is the primary technique for measuring the heat capacity of liquids. The method involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

-

Causality in Protocol Design: The choice of a sapphire standard for calibration in DSC is crucial due to its well-characterized and stable heat capacity over a broad temperature range. A three-step measurement process (baseline, standard, sample) is employed to systematically subtract the instrument's heat flow and the heat capacity of the sample pan, thereby isolating the heat capacity of the sample itself. This self-validating system ensures high-quality, reproducible data.

Vapor Pressure and Enthalpy of Vaporization (ΔHvap)

Vapor pressure is a key indicator of a liquid's volatility and is fundamental to distillation, evaporation, and safety assessments related to flammability and exposure. The enthalpy of vaporization, the energy required to transform a liquid into a gas, is directly related to vapor pressure through the Clausius-Clapeyron equation.

-

Experimental Determination: Vapor pressure can be measured using static methods (measuring the equilibrium pressure over a liquid in a closed system) or dynamic methods (ebulliometry, which relates boiling point to pressure). For compounds with low volatility, the Knudsen effusion method is preferred.

-

Expert Insight: When performing ebulliometry, ensuring a stable, controlled pressure is paramount. The use of a precision pressure transducer and a temperature probe calibrated to NIST standards is essential for accuracy. The presence of an azeotrope, such as the one formed between this compound and methanol which boils at approximately 63.0-64.5°C, must be considered as it significantly alters the vapor-liquid equilibrium.[5]

Standardized Methodologies and Workflows

To ensure scientific integrity, protocols must be robust and reproducible. The following sections detail standardized workflows for determining the thermodynamic properties of liquid samples like MTFP.

Experimental Protocol: Heat Capacity Measurement by DSC

This protocol outlines the standardized three-step method for determining the specific heat capacity (Cp) of this compound using a Differential Scanning Calorimeter.

Objective: To accurately measure the Cp of a liquid sample over a specified temperature range.

Materials:

-

Differential Scanning Calorimeter (DSC), e.g., TA Instruments Q200.[6]

-

Hermetic aluminum sample pans and lids.

-

Sapphire disk (calibration standard).

-

High-purity nitrogen gas for purging (50 mL/min).

-

Microbalance (±0.01 mg accuracy).

-

This compound sample.

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Step 1: Baseline Run (Empty Pans):

-

Place an empty, hermetically sealed aluminum pan in the sample position and another in the reference position.

-

Equilibrate the DSC cell at the starting temperature (e.g., 20°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to the final temperature (e.g., 80°C).

-

Record the heat flow curve. This is the baseline curve.

-

-

Step 2: Sapphire Standard Run:

-

Accurately weigh a sapphire disk and place it in an empty aluminum pan. Seal hermetically.

-

Place the sapphire pan in the sample position and the empty reference pan in the reference position.

-

Repeat the exact temperature program from Step 1. Record the heat flow curve for the sapphire standard.

-

-

Step 3: Sample Run:

-

Accurately weigh 5-10 mg of this compound into a new aluminum pan and seal hermetically.

-

Place the sample pan in the sample position and the empty reference pan in the reference position.

-

Repeat the exact temperature program from Step 1. Record the heat flow curve for the sample.

-

-

Data Analysis:

-

Using the DSC software, calculate the Cp of the sample using the following equation: Cp, sample = ( (HFsample - HFbaseline) / (HFstd - HFbaseline) ) * (mstd / msample) * Cp, std Where:

-

HF is the heat flow at a given temperature.

-

m is the mass.

-

std refers to the sapphire standard.

-

-

Visualization of Experimental and Computational Workflows

Diagrams provide a clear, high-level view of complex procedures, enhancing reproducibility and understanding.

Caption: Workflow for Heat Capacity (Cp) determination using DSC.

Sources

- 1. This compound | 1893-38-5 [amp.chemicalbook.com]

- 2. Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - ProQuest [proquest.com]

- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 5. US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents [patents.google.com]

- 6. Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Methyl 2,2,3,3-tetrafluoropropionate in Organic Solvents

Introduction

Methyl 2,2,3,3-tetrafluoropropionate (CAS 1893-38-5) is a fluorinated ester that is gaining increasing interest across various scientific disciplines, including in the development of specialty solvents, as a building block in organic synthesis, and in the formulation of advanced materials.[1][2][3][4][5] Its unique physicochemical properties, imparted by the presence of multiple fluorine atoms, distinguish it from its non-fluorinated analogs. A critical aspect for its effective application is a thorough understanding of its solubility in a diverse range of organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound, predictive methodologies for assessing its miscibility, detailed experimental protocols for solubility determination, and essential safety considerations.

Core Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1893-38-5 |

| Molecular Formula | C4H4F4O2 |

| Molecular Weight | 160.07 g/mol [1] |

The Unique Nature of Fluorinated Compound Solubility

Fluorinated organic molecules, such as this compound, often exhibit solubility behaviors that defy simple "like dissolves like" predictions. The high electronegativity and low polarizability of fluorine atoms create a unique electronic environment within the molecule. This can lead to compounds that are both hydrophobic (water-repelling) and lipophobic (oil-repelling).[6] Understanding these nuances is key to predicting and manipulating the solubility of fluorinated esters. The presence of the ester functional group in this compound, however, introduces a polar region capable of dipole-dipole interactions and hydrogen bond acceptance, adding another layer of complexity to its solubility profile.[7]

Predicting Solubility: The Hansen Solubility Parameter Approach

A more sophisticated method for predicting the solubility of a compound in various solvents is the use of Hansen Solubility Parameters (HSP).[8][9][10] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9][10] The central principle is that substances with similar HSP values are more likely to be miscible.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the Hansen Solubility Parameters for a range of common organic solvents. These values are essential for predicting the solubility of this compound.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Dioxane | 19.0 | 1.8 | 7.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Methyl t-Butyl Ether (MTBE) | 15.1 | 3.1 | 5.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

| o-Xylene | 17.8 | 1.0 | 3.1 |

Data compiled from various sources.[9][11][12][13][14][15]

Predicted Solubility of this compound

Based on these estimated parameters and the principle of HSP similarity, the following qualitative solubility predictions can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (Methanol, Ethanol, Isopropanol) | High | The polar hydroxyl group and hydrogen bonding capabilities of alcohols are expected to interact favorably with the ester group of this compound. |